molecular formula C24H29N3O2 B2492649 2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899727-43-6

2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2492649
CAS No.: 899727-43-6
M. Wt: 391.515
InChI Key: USDMCMGBVUVQNF-UHFFFAOYSA-N
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Description

This spiro heterocyclic compound features a benzopyrazolo-oxazine core fused with a piperidine ring, substituted at the 2-position with a 4-ethoxyphenyl group and at the 1'-position with an ethyl moiety.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-3-26-15-13-24(14-16-26)27-22(20-7-5-6-8-23(20)29-24)17-21(25-27)18-9-11-19(12-10-18)28-4-2/h5-12,22H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDMCMGBVUVQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds characterized by a unique bicyclic structure that incorporates both a pyrazole and an oxazine ring. Its molecular formula is C24H30N4O2C_{24}H_{30}N_{4}O_{2} with a molecular weight of approximately 410.53 g/mol.

Preliminary studies suggest that the compound may interact with various biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity related to metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors which could influence neuropharmacological outcomes.
  • Signaling Pathways : Modulation of signaling cascades that are implicated in cancer and neurodegenerative diseases.

Antimicrobial Activity

Research indicates that derivatives of spiro compounds exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Testing : Compounds similar to 2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] have shown efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar derivatives demonstrated effectiveness against fungal pathogens such as Candida albicans .

Anticancer Activity

Studies have suggested that spiro compounds can induce apoptosis in cancer cells:

  • Cell Line Studies : In vitro assays on cancer cell lines revealed that these compounds can inhibit cell proliferation and induce cell cycle arrest .
  • Mechanisms : The proposed mechanisms include the activation of caspases and modulation of Bcl-2 family proteins .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliSignificant reduction in viability
AntifungalCandida albicansInhibition of fungal growth
AnticancerHeLa CellsInduction of apoptosis
AnticancerMCF-7 CellsCell cycle arrest

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Properties :
    • A recent study synthesized various spiro derivatives and tested their antimicrobial efficacy. The results indicated that modifications in the phenyl group significantly enhanced activity against both bacterial and fungal strains .
  • Cancer Cell Studies :
    • Research focused on the anticancer properties showed that specific structural modifications in spiro compounds led to improved potency against breast cancer cell lines. The study highlighted the importance of the ethoxy group in enhancing bioactivity .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects :

  • Alkoxy chains (ethoxy, butoxy) improve lipophilicity and bioavailability compared to halogens (e.g., chloro) .
  • Piperidine substitution (e.g., ethyl vs. acetyl in ) modulates steric and electronic interactions with biological targets .

Bioactivity Trends :

  • Ethoxy-substituted compounds show broader-spectrum antimicrobial activity but lower potency than chloro analogues .
  • Piperidine-containing spiro systems exhibit enhanced CNS penetration in preclinical models .

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